1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-diazepane

Description

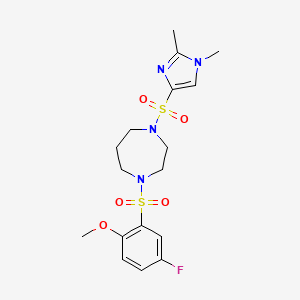

This compound (CAS: 1903503-46-7, molecular formula: C₁₇H₂₃FN₄O₅S₂, molecular weight: 446.5) features a 1,4-diazepane core with two sulfonyl substituents. The first sulfonyl group is attached to a 1,2-dimethyl-1H-imidazole ring, while the second is linked to a 5-fluoro-2-methoxyphenyl moiety . This structural duality suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogen and sulfonamide interactions.

Properties

IUPAC Name |

1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-(5-fluoro-2-methoxyphenyl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN4O5S2/c1-13-19-17(12-20(13)2)29(25,26)22-8-4-7-21(9-10-22)28(23,24)16-11-14(18)5-6-15(16)27-3/h5-6,11-12H,4,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOIGEBYHCWCIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-diazepane is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClNOS

- Molecular Weight : 331.27 g/mol

- CAS Number : 1949816-48-1

The compound features a diazepane ring substituted with imidazole and phenyl sulfonyl groups, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with imidazole and diazepane moieties exhibit diverse pharmacological effects, including:

- Anticancer Activity : Compounds containing imidazole rings have been shown to inhibit tumor growth in various cancer cell lines. For instance, related imidazole derivatives exhibited IC values ranging from 0.15 to 7.26 µM against A549, HeLa, HepG2, and MCF-7 cancer cells .

- Antiviral Properties : Some imidazole-containing compounds have demonstrated antiviral activity by inducing cytokine production, particularly interferon (IFN), which enhances the immune response against viral infections .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Imidazole Ring | Essential for anticancer and antiviral properties |

| Sulfonyl Groups | Enhance solubility and bioavailability |

| Fluorine Substitution | Increases lipophilicity and potentially improves efficacy |

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticancer Studies : A study on imidazole derivatives reported that modifications in the phenyl ring significantly influenced cytotoxicity against cancer cell lines. The most potent derivatives showed submicromolar GI values .

- Antiviral Activity : Research indicated that certain imidazole derivatives could inhibit virus lesion development in vivo by inducing IFN production in guinea pig models infected with herpes simplex virus .

- Preclinical Studies : In a preclinical setting, similar compounds were observed to cause cataract formation in rats but were metabolized extensively in vivo, suggesting a need for structural optimization to enhance safety profiles while maintaining efficacy .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHClNOS

Molecular Weight : 331.27 g/mol

CAS Number : 1949816-48-1

IUPAC Name : 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-diazepane

The compound features a diazepane ring and sulfonyl groups that enhance its reactivity and biological activity. Its structural characteristics contribute to its diverse applications in scientific research.

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds with imidazole and diazepane moieties exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with reported IC50 values indicating potent inhibitory effects on bacterial growth .

- Enzyme Inhibition : The compound's sulfonyl groups can interact with active sites of enzymes, potentially inhibiting their activity. Studies have shown that related compounds can inhibit farnesyltransferase, an enzyme linked to cancer cell proliferation .

- Anticancer Potential : The structural features of this compound make it a candidate for developing new anticancer agents. Its ability to form strong interactions with biological targets suggests that it could be effective in modulating pathways involved in tumor growth and metastasis .

Biological Research

- Biological Interactions : The unique structure allows for the investigation of various biological interactions, including receptor binding and enzyme modulation. This could lead to insights into cellular mechanisms and the development of novel therapeutic strategies .

- Pharmacological Studies : The compound's pharmacological properties are under investigation, focusing on its mechanism of action and potential therapeutic applications. Research is ongoing to explore how modifications in its structure affect biological activity and efficacy .

Material Science

- Polymer Development : The compound can serve as a building block for synthesizing new materials with unique properties. Its chemical reactivity allows for the creation of polymers or catalysts that could have applications in various industrial processes .

- Catalytic Applications : Due to its ability to facilitate chemical reactions through its functional groups, this compound may be explored as a catalyst in organic synthesis, enhancing reaction rates and selectivity .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chloro-2-methoxyphenyl)sulfonyl)-1,4-diazepane (CAS: Unspecified)

- Key Differences : Replaces the 5-fluoro substituent with 5-chloro and lacks methyl groups on the imidazole.

- Impact: Electron Effects: Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce electronic withdrawal, altering binding affinity in biological systems . Reactivity: The absence of imidazole methyl groups increases the nitrogen’s basicity, possibly enhancing intermolecular interactions .

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane (CAS: 1903349-23-4)

- Key Differences : Substitutes the 5-fluoro-2-methoxyphenyl with a 5-ethylthiophen-2-yl group.

- Conformational Flexibility: The smaller thiophene ring may allow tighter packing in crystal lattices, affecting solid-state stability. Molecular Weight: Lower (432.6 g/mol) due to the lighter thiophene moiety, which could influence metabolic clearance rates .

1-((1H-imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane (CAS: 1903887-89-7)

- Key Differences : Features a trifluoromethylphenyl group instead of the fluoromethoxyphenyl group and lacks imidazole methyl groups.

- Impact: Electron-Withdrawing Effects: The -CF₃ group is strongly electron-withdrawing, enhancing metabolic stability and resistance to oxidative degradation compared to the -OCH₃ group . Molecular Weight: Slightly lower (438.4 g/mol) despite the -CF₃ group, suggesting differences in substituent density .

Structure-Activity Relationships (SAR)

- Fluoro vs. Chloro : Fluorine’s small size and high electronegativity enhance target binding precision, while chlorine’s bulk may improve steric hindrance against enzymatic degradation .

- Thiophene vs. Phenyl : Thiophene’s aromaticity and sulfur atom may modulate π-π stacking and hydrogen bonding, respectively, influencing receptor affinity .

- Methoxy vs. Trifluoromethyl : Methoxy groups offer moderate electron donation, whereas -CF₃ provides robust electron withdrawal, affecting electronic distribution across the molecule .

Q & A

Q. What are the standard synthetic protocols for preparing 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-diazepane?

Methodological Answer : The synthesis involves multi-step routes, typically starting with the preparation of the diazepane core followed by sulfonylation. Key steps include:

- Step 1 : Formation of the 1,4-diazepane ring via cyclization of a diamine precursor under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Step 2 : Sequential sulfonylation using 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and 5-fluoro-2-methoxyphenylsulfonyl chloride. Reactions are performed in anhydrous dichloromethane with triethylamine as a base to neutralize HCl byproducts .

- Purification : Chromatographic techniques (e.g., silica gel column chromatography) are critical for isolating the pure product due to the compound’s polarity and structural complexity .

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer : A combination of analytical techniques is required:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the diazepane backbone, sulfonyl group connectivity, and substituent positions (e.g., distinguishing imidazole and methoxyphenyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns .

- Infrared (IR) Spectroscopy : Identifies sulfonyl (S=O) stretching vibrations (~1350–1150 cm⁻¹) .

- Elemental Analysis : Validates stoichiometric composition .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

Methodological Answer : Initial screening should focus on:

- Enzyme Inhibition Assays : Test interactions with targets like kinases or proteases using fluorogenic substrates or ADP-Glo™ assays .

- Cytotoxicity Studies : Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Antimicrobial Screening : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can rational design strategies optimize this compound’s bioactivity and selectivity?

Methodological Answer : Optimization involves:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl groups) to assess impact on potency and selectivity .

- Computational Docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., kinases) and identify key binding residues .

- Metabolic Stability Testing : Evaluate hepatic microsomal stability to guide structural modifications for improved pharmacokinetics .

Q. How to resolve contradictions in reported bioactivity data for structurally similar analogs?

Methodological Answer :

- Experimental Replication : Reproduce assays under standardized conditions (e.g., consistent cell lines, incubation times) .

- Structural Analysis : Compare X-ray crystallography or cryo-EM data of target proteins bound to analogs to identify binding mode variations .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., substituent electronegativity correlating with activity) .

Q. What advanced synthetic challenges arise during scale-up, and how are they addressed?

Methodological Answer :

- Regioselectivity : Competing sulfonylation sites on the diazepane ring require precise stoichiometry and temperature control (-10°C to 0°C) .

- Purification : Use preparative HPLC with C18 columns for high-purity batches (>98%) .

- Yield Optimization : Implement flow chemistry for exothermic reactions (e.g., sulfonylation) to improve safety and scalability .

Q. What mechanistic studies are recommended to elucidate its mode of action?

Methodological Answer :

- Enzyme Kinetics : Measure Km and Vmax shifts in target enzymes (e.g., CYP450 isoforms) to identify inhibition mechanisms .

- Transcriptomic Profiling : RNA-seq or qPCR arrays can reveal downstream gene expression changes in treated cells .

- Protein Pull-Down Assays : Use biotinylated analogs to capture interacting proteins for identification via mass spectrometry .

Q. How to design high-throughput screening (HTS) workflows for this compound?

Methodological Answer :

- Assay Miniaturization : Use 384-well plates with robotic liquid handlers for dose-response testing .

- Counter-Screening : Include orthogonal assays (e.g., fluorescence polarization for binding vs. functional assays) to exclude false positives .

- Data Normalization : Apply Z-score or B-score methods to minimize plate-to-plate variability .

Q. What strategies ensure compound stability during long-term storage and in vitro assays?

Methodological Answer :

- Stability Testing : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to determine degradation pathways .

- Storage Conditions : Lyophilize and store at -80°C under argon to prevent oxidation and hydrolysis .

- In Vitro Buffers : Use PBS (pH 7.4) with 0.01% BSA to maintain solubility and prevent aggregation .

Q. How can computational modeling predict off-target interactions and toxicity?

Methodological Answer :

- Pharmacophore Mapping : Tools like Schrödinger’s Phase identify shared features with known toxicophores (e.g., reactive quinones) .

- Molecular Dynamics (MD) Simulations : Assess binding persistence to off-targets (e.g., hERG channels) over 100-ns trajectories .

- ADMET Prediction : Use QikProp or ADMET Predictor™ to estimate bioavailability, CNS penetration, and hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.